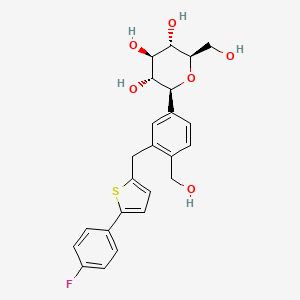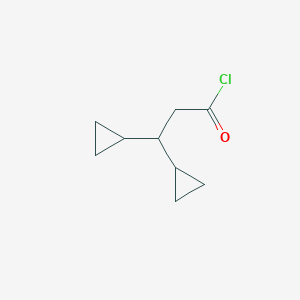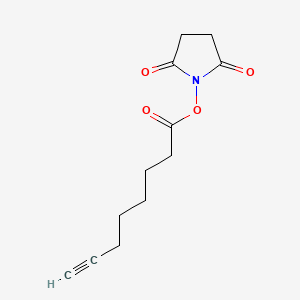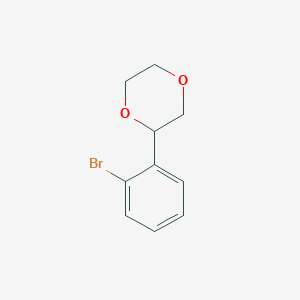![molecular formula C14H21N3O3 B14883393 3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14883393.png)
3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which is then reacted with 4-methylpiperazine under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like peracetic acid to form epoxides.
Reduction: Reduction reactions may involve the use of hydrogen gas and metal catalysts to reduce specific functional groups.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include peracetic acid for oxidation, hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like dioxane .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield epoxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-
- Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-
Uniqueness
3-[(4-Methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its combination of a bicyclic structure with a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C14H21N3O3 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C14H21N3O3/c1-16-4-6-17(7-5-16)15-13(18)11-9-2-3-10(8-9)12(11)14(19)20/h2-3,9-12H,4-8H2,1H3,(H,15,18)(H,19,20) |
InChI Key |
DTHXGCCOONLCLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C2C3CC(C2C(=O)O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)

![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)









![2-(2-hexylsulfanylbenzimidazol-1-yl)-N-[2-(4-hydroxy-3-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B14883405.png)
